molecular formula C13H17NOS B1375110 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1341744-41-9

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1375110
CAS No.: 1341744-41-9
M. Wt: 235.35 g/mol
InChI Key: XFXRRBJJOINGEL-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Azabicyclo[3.3.1]nonan-3-one Core

The fundamental structural backbone of 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one consists of the azabicyclo[3.3.1]nonan-3-one framework, which represents a nine-membered bicyclic system containing a nitrogen atom at the bridgehead position and a ketone functionality at the 3-position. This core structure belongs to the class of organic compounds known as piperidinones, which are characterized by containing a piperidine ring bearing a ketone group.

The azabicyclo[3.3.1]nonane scaffold exhibits significant conformational rigidity due to its bicyclic nature, with two six-membered rings sharing a common nitrogen atom. Crystal structure analyses of related azabicyclo[3.3.1]nonane derivatives reveal that the bicyclic system typically adopts conformations where one ring maintains a chair configuration while the other may exist in either chair or half-chair conformations. The dihedral angle between the mean planes of the two six-membered rings in such systems has been observed to be approximately 86 degrees, indicating an nearly perpendicular orientation that contributes to the overall three-dimensional rigidity of the molecular framework.

Spectroscopic characterization of bicyclic ketones in this structural class reveals distinctive features in carbon-13 nuclear magnetic resonance spectra. Studies of various bicyclic ketones have shown that the carbonyl carbon typically appears in the range of 214-217 parts per million, with the specific chemical shift depending on the conformational characteristics and substitution patterns of the bicyclic system. The methylene carbons adjacent to the nitrogen center generally exhibit chemical shifts near 31 parts per million, providing diagnostic signals for structural confirmation.

Structural Parameter Value/Characteristic Reference
Ring System Azabicyclo[3.3.1]nonane
Functional Group Ketone at position 3
Molecular Framework C8H13NO (core structure)
Compound Class Piperidinones
Ring Dihedral Angle ~86° (typical for related compounds)

The conformational behavior of the azabicyclo[3.3.1]nonane core significantly influences its chemical reactivity and physical properties. Computational studies and experimental observations suggest that bicyclic ketones of this type can exist in multiple conformational states, with the relative stability dependent on factors such as steric interactions and electronic effects. The rigid bicyclic framework provides a stable platform for functionalization while maintaining predictable three-dimensional geometry, making it valuable for applications requiring precise molecular recognition or binding specificity.

Thiophen-2-ylmethyl Substituent: Electronic and Steric Implications

The incorporation of the thiophen-2-ylmethyl substituent at the 9-position of the azabicyclo[3.3.1]nonan-3-one core introduces significant electronic and steric modifications to the parent bicyclic system. The complete molecular formula of this compound is C13H17NOS with a molecular weight of 235.35 grams per mole, representing the addition of a C5H6S unit to the base azabicyclic framework.

The thiophene ring system contributes distinctive electronic properties to the overall molecular structure through its aromatic character and sulfur heteroatom. Thiophene exhibits electron-rich aromatic behavior due to the donation of electron density from the sulfur atom into the aromatic π-system, creating a five-membered heterocyclic ring with enhanced nucleophilicity compared to benzene. This electronic character influences both the chemical reactivity and potential biological activity of the substituted azabicyclic compound.

The methylene linker between the thiophene ring and the nitrogen atom at position 9 provides conformational flexibility while maintaining electronic communication between the aromatic system and the bicyclic framework. This structural arrangement allows for rotation around the carbon-nitrogen bond connecting the substituent to the core structure, potentially enabling the molecule to adopt multiple conformational states depending on the chemical environment and intermolecular interactions.

Steric considerations arising from the thiophen-2-ylmethyl substituent significantly impact the overall molecular geometry and potential binding interactions of the compound. The substituent extends the molecular volume and creates additional surface area for potential intermolecular contacts, while simultaneously introducing conformational constraints due to potential steric clashes between the thiophene ring and other parts of the molecule or surrounding chemical environment.

Substituent Parameter Value/Characteristic Reference
Substituent Formula C5H6S (thiophen-2-ylmethyl)
Complete Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
Heteroatom Sulfur in thiophene ring
Linker Type Methylene bridge
Attachment Position Position 9 (nitrogen)

The electronic effects of the thiophen-2-ylmethyl substituent extend beyond simple steric bulk, as the electron-rich nature of the thiophene ring can participate in various types of molecular interactions including π-π stacking, hydrogen bonding through the sulfur atom, and potential coordination with metal centers. These electronic properties may significantly influence the compound's behavior in biological systems or synthetic applications, distinguishing it from analogous compounds bearing different aromatic substituents.

Comparative Structural Analysis with Related Tropane and Homotropane Alkaloids

The structural relationship between this compound and naturally occurring tropane and homotropane alkaloids provides important context for understanding its chemical and potentially biological properties. While sharing the common feature of nitrogen-containing bicyclic frameworks, these compound classes exhibit distinct structural differences that influence their respective chemical behaviors and biological activities.

Tropane alkaloids, exemplified by compounds such as atropine and scopolamine, are characterized by an 8-azabicyclo[3.2.1]octane ring system. This structural framework consists of a seven-membered bicyclic system with asymmetric bridge lengths of three and two carbons, creating a more compact and rigid structure compared to the azabicyclo[3.3.1]nonane framework. The tropane skeleton is derived biosynthetically from ornithine-derived N-methylpyrrolinium and malonyl-coenzyme A units through complex enzymatic processes involving pyrrolidine ketide synthases.

Homotropane alkaloids, including anatoxin-a and homoanatoxin, feature a 9-azabicyclo[4.2.1]nonane core structure. This framework represents a one-carbon homologue of the tropane ring system, incorporating asymmetric bridges of four and two carbons around a nine-membered bicyclic arrangement. The homotropane structure provides a different geometric arrangement compared to both tropane and azabicyclo[3.3.1]nonane systems, with distinct conformational preferences and biological activity profiles.

In contrast, the azabicyclo[3.3.1]nonane framework found in the target compound represents a symmetric bicyclic arrangement with equal three-carbon bridges connecting the nitrogen-containing rings. This symmetric geometry creates different steric and electronic environments compared to the asymmetric tropane and homotropane systems, potentially leading to distinct chemical reactivity patterns and biological interactions.

Alkaloid Class Ring System Bridge Pattern Total Carbons Symmetry Reference
Tropane 8-azabicyclo[3.2.1]octane 3,2-carbon bridges 8 Asymmetric
Homotropane 9-azabicyclo[4.2.1]nonane 4,2-carbon bridges 9 Asymmetric
Target Compound 9-azabicyclo[3.3.1]nonane 3,3-carbon bridges 9 Symmetric

The conformational behavior of these different bicyclic systems varies significantly due to their distinct geometric constraints. Tropane alkaloids typically exhibit more restricted conformational flexibility due to their smaller ring size and asymmetric bridging pattern. Homotropane alkaloids demonstrate intermediate conformational mobility, with the larger ring size allowing for greater flexibility while maintaining overall structural rigidity. The symmetric azabicyclo[3.3.1]nonane framework provides a unique combination of conformational stability and symmetric geometry that distinguishes it from both tropane and homotropane structural types.

The presence of the ketone functionality at position 3 in the target compound introduces an additional point of structural distinction from many naturally occurring tropane and homotropane alkaloids, which often feature different functional groups or substitution patterns. This ketone group provides opportunities for further chemical modification and may influence the overall conformational preferences of the bicyclic system through electronic effects and potential intramolecular interactions.

Properties

IUPAC Name

9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRRBJJOINGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[33One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The thiophene ring can then be introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the bicyclic intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the radical C-carbonylation step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can provide a rigid framework that enhances binding affinity. The compound may also interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 9-azabicyclo[3.3.1]nonan-3-one derivatives are highly dependent on substituents at the nitrogen (N9) and positions 2 and 4 of the bicyclic scaffold. Below is a comparative analysis based on substituent type and biological relevance:

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Melting Point (°C) Biological Activity/Application Key References
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one N9-Phenyl Not reported Intermediate for granisetron derivatives
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one N9-Methyl 164–165 (HCl salt) Sigma-2 receptor ligand precursor
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one N9-Benzyl 412–413 Serotonin receptor antagonist intermediate
2,4-Bis(4-fluorobenzylidene)-9-methyl derivative 2,4-Di(4-Fluoro); N9-Methyl 210–211 Anticancer (curcumin analog)
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one N9-Thiophen-2-ylmethyl Not reported Hypothesized: Enhanced receptor binding (Inferred)

Key Observations :

N9-Substituent Impact :

  • Phenyl/Benzyl Groups : These aromatic substituents (e.g., in granisetron intermediates) improve rigidity and π-π stacking in receptor binding . Benzyl derivatives also exhibit higher melting points (~412–413°C) due to crystalline packing .
  • Methyl Groups : Introduce metabolic stability but reduce electronic interactions. Methyl-substituted derivatives are precursors for sigma-2 receptor ligands, where selectivity is modulated by carbamate or amine functionalization .
  • Thiophen-2-ylmethyl : The sulfur atom in thiophene may enhance solubility and offer unique electronic interactions (e.g., via lone-pair donation) compared to phenyl groups, though experimental data are lacking.

Bulky substituents (e.g., 4-(dimethylamino)ethoxy) increase steric hindrance, affecting binding to targets like curcuminoid receptors .

Biological Relevance: Sigma-2 Receptor Ligands: N-Methyl derivatives functionalized with carbamates show nanomolar affinity (e.g., compound 2f in ). Anticancer Activity: Diarylidene analogs (e.g., compound 5 in ) exhibit cytotoxicity via ROS modulation, akin to curcumin analogs. Serotonin Antagonism: Benzyl-substituted derivatives are intermediates for 5-HT3 receptor antagonists, critical for antiemetic drugs .

Biological Activity

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one, with the CAS number 1341744-41-9, is a complex organic compound belonging to the azabicyclo class. Its unique structure, characterized by the presence of a thiophene ring, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C13_{13}H17_{17}NOS, with a molecular weight of 235.35 g/mol. The compound's structural features enhance its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Formula C13_{13}H17_{17}NOS
Molecular Weight 235.35 g/mol
CAS Number 1341744-41-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The thiophene ring can modulate enzyme activity, influencing pathways critical in neurological functions and potentially providing therapeutic effects against neurological disorders.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on azabicyclo compounds have shown that they can inhibit cell growth and induce apoptosis in tumor cells, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Azabicyclo Compounds : A study examined the reactivity and biological activity of azabicyclo derivatives, including those similar to this compound. It was found that these compounds could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thus presenting a possible therapeutic route for neurodegenerative conditions .
  • In Vitro Evaluation : Another study evaluated the cytotoxic effects of a series of azabicyclo compounds on human cancer cell lines using the sulforhodamine B assay (SRB). The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

CompoundIC50 (µM)Mechanism of Action
This compoundTBDAChE inhibition, antiproliferative effects
1-Me-AZADO<20Radical oxidation reactions
TEMPO>100Radical scavenging

Q & A

Q. Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD using synchrotron radiation (λ = 0.61992 Å) resolves the bicyclic framework. For example, analogous compounds crystallize in monoclinic P21/c systems with hydrogen bonds stabilizing enantiomer pairs .
  • Software : SHELX programs (SHELXL, SHELXD) refine atomic coordinates and thermal displacement parameters. Hydrogen atoms are constrained using riding models .
  • Key Metrics : Bond lengths (C–C: ~1.54 Å), angles (C–C–C: ~109.5°), and hydrogen-bond geometries (O–H⋯O: 2.7–2.9 Å) are reported .

What spectroscopic techniques validate its structure?

Q. Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1718 cm⁻¹ and aromatic C–H stretches at 2656–2799 cm⁻¹ .
  • NMR : 1^1H NMR identifies bicyclic protons (δ 1.5–3.0 ppm) and thiophene protons (δ 6.8–7.2 ppm). 13^{13}C NMR resolves the ketone carbon at δ ~210 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) detects [M+H]+^+ or [M+Na]+^+ ions, with deviations <2 ppm from theoretical values .

Advanced Research Questions

How can computational methods (DFT, molecular docking) predict bioactivity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with targets (e.g., serotonin receptors). For granisetron derivatives, docking scores correlate with experimental 5-HT3R antagonism .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., 60% H⋯H contacts) to explain packing efficiency .

How are crystallographic data contradictions resolved (e.g., disorder, twinning)?

Q. Methodological Answer :

  • Disorder Modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., solvent molecules). Apply restraints to bond distances/angles .
  • Twinning : Use PLATON to detect twinning ratios. For high mosaicity crystals, apply HKLF5 format in SHELXL for multi-component refinement .
  • Validation Tools : CheckR and Mercury ensure geometric plausibility (RMSD < 0.01 Å) .

Table 2 : Crystallographic Challenges and Solutions

IssueSoftware/ToolResolution StrategyReference
Atomic disorderSHELXLSplit occupancy refinement
TwinningPLATONHKLF5 multi-component refinement
H-bond ambiguityMercuryContact analysis (≤3.0 Å)

How can synthetic yields be optimized for scale-up?

Q. Methodological Answer :

  • Catalyst Screening : Triethylamine vs. DBU for acylation steps. DBU reduces side reactions in thiophene alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve thiophene coupling efficiency by 15% vs. dichloromethane .
  • Flow Chemistry : Continuous reactors enhance reproducibility for Mannich reactions, reducing batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one

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